2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- is a chemical compound with the molecular formula C9H10ClN3O It is known for its unique structure, which includes a hydrazinecarboxamide group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- typically involves the reaction of hydrazinecarboxamide with 4-chloro-2-methylbenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxamide, 2-[(2-nitrophenyl)methylene]-
- Hydrazinecarboxamide, 2-[(4-methylphenyl)methylene]-
- Hydrazinecarboxamide, 2-[(4-bromophenyl)methylene]-
Uniqueness
Hydrazinecarboxamide, 2-[(4-chloro-2-methylphenyl)methylene]- is unique due to the presence of the chloro and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
62036-32-2 |
---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
[(4-chloro-2-methylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3O/c1-6-4-8(10)3-2-7(6)5-12-13-9(11)14/h2-5H,1H3,(H3,11,13,14) |
InChI Key |
KMZYNHJUQLZUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.